[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate
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Overview
Description
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate is a complex organic compound that features a combination of nitrophenyl, dioxopyrrolidinyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate typically involves multiple steps. One common approach is to start with the preparation of the dioxopyrrolidinyl intermediate, which can be synthesized through the reaction of succinic anhydride with an appropriate amine. The nitrophenyl group is introduced via nitration of a suitable aromatic precursor. The final step involves the condensation of the dioxopyrrolidinyl intermediate with the nitrophenyl and methoxyphenyl components under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s structure could be modified to develop new pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2,5-dioxopyrrolidin-1-yl] 4-[(4-nitrophenyl)amino]benzoate
- [2,5-dioxopyrrolidin-1-yl] 6-[(4-azido-2-nitrophenyl)amino]hexanoate
- (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
Uniqueness
The uniqueness of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-12(13-6-8-16(30-2)9-7-13)22-23-20(21)31-17-11-18(26)24(19(17)27)14-4-3-5-15(10-14)25(28)29/h3-10,17H,11H2,1-2H3,(H2,21,23)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZOSOOKYCEUKD-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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